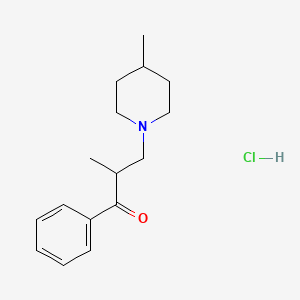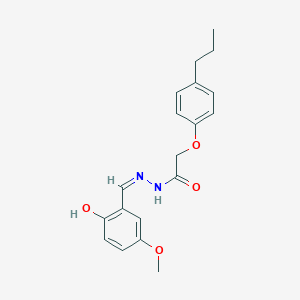
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride, also known as MPPP, is a synthetic chemical compound that belongs to the class of phenethylamines. It is a potent psychostimulant that has been used in scientific research to study the mechanisms of action of other similar compounds. MPPP has been synthesized using various methods, and its effects on the biochemical and physiological processes of the body have been extensively studied.
作用機序
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride acts as a potent psychostimulant by increasing the release of dopamine and serotonin neurotransmitters in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to a feeling of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been shown to have a wide range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood. 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been shown to have neurotoxic effects on dopamine neurons in the brain, leading to a decrease in dopamine levels over time.
実験室実験の利点と制限
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has several advantages for use in lab experiments. It is a potent psychostimulant that can be used to study the effects of similar compounds on the central nervous system. It is also a reference compound that can be used to compare the effects of other compounds. However, 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has several limitations for use in lab experiments. It is highly addictive and can lead to dependence and withdrawal symptoms. It also has neurotoxic effects on dopamine neurons in the brain, which can limit its use in long-term studies.
将来の方向性
There are several future directions for the study of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. One direction is to study the effects of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride on other neurotransmitter systems, such as norepinephrine and acetylcholine. Another direction is to study the long-term effects of 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride on the brain and behavior. Further research is needed to develop safer and more effective psychostimulants for use in the treatment of certain medical conditions.
合成法
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride can be synthesized through various methods, including the Leuckart-Wallach reaction, the Friedel-Crafts reaction, and the reductive amination reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and hydrochloric acid to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. The Friedel-Crafts reaction involves the reaction of benzene with propionyl chloride and aluminum chloride to produce phenylpropanone, which is then reacted with 4-methylpiperidine to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride. The reductive amination reaction involves the reaction of phenylacetone with methylamine and sodium borohydride to produce 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride.
科学的研究の応用
2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has been used in scientific research to study the mechanisms of action of other similar compounds, such as amphetamines and cathinones. It has been used as a reference compound to compare the effects of other compounds on the central nervous system. 2-methyl-3-(4-methyl-1-piperidinyl)-1-phenyl-1-propanone hydrochloride has also been used to study the effects of psychostimulants on dopamine and serotonin neurotransmission.
特性
IUPAC Name |
2-methyl-3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-8-10-17(11-9-13)12-14(2)16(18)15-6-4-3-5-7-15;/h3-7,13-14H,8-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPAPJACYHRRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(2-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6059031.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)

![7-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6059053.png)
![3-{2-[4-(2-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6059055.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyrazinyl)-3-piperidinyl]propanamide](/img/structure/B6059061.png)
![1-(3-chlorophenyl)-4-[1-(2,5-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6059063.png)
![1-(2-phenylethyl)-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6059067.png)
![ethyl 2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6059069.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6059071.png)
![ethyl 4-(3-phenylpropyl)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B6059086.png)

![3-(3-fluorophenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(4-methoxyphenyl)-1H-pyrazole](/img/structure/B6059109.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6059123.png)